Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate
CAS No.: 1403899-32-0
Cat. No.: VC5208626
Molecular Formula: C15H19ClN2O2
Molecular Weight: 294.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403899-32-0 |
|---|---|
| Molecular Formula | C15H19ClN2O2 |
| Molecular Weight | 294.78 |
| IUPAC Name | tert-butyl 6-chlorospiro[2H-indole-3,3'-azetidine]-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-9-15(7-17-8-15)11-5-4-10(16)6-12(11)18/h4-6,17H,7-9H2,1-3H3 |
| Standard InChI Key | HWOGCXLGMHWLBX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CNC2)C3=C1C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
The compound’s IUPAC name, tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate, reflects its core components:
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Spirocyclic framework: The azetidine (four-membered nitrogen-containing ring) and indoline (benzopyrrole) moieties share a single sp³-hybridized carbon atom, creating a spiro junction that restricts rotational freedom .
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Substituents:
Structural Analogues and Comparisons
Synthesis and Reaction Pathways
The synthesis of spirocyclic tert-butyl derivatives typically involves multi-step strategies, leveraging protective group chemistry and cyclization reactions.
Key Synthetic Steps
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Indoline Ring Formation: Friedel-Crafts alkylation or palladium-catalyzed C–H activation to construct the indoline core .
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Spiro Junction Establishment: Intramolecular nucleophilic substitution or [2+2] cycloaddition to fuse azetidine and indoline .
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Functionalization:
Physicochemical Properties
Data extrapolated from analogous compounds suggest the following properties:
Physical Characteristics
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.80–4.20 (m, 4H, azetidine CH₂), 6.50–7.30 (m, 3H, indoline aromatic) .
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IR (KBr): 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–N stretch) .
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Boc Group Deprotection
Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ cleaves the tert-butyl carbamate, yielding the free amine :
Chlorine Substitution
The 6'-chloro group participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides) :
Spiro Ring Opening
Under acidic or reductive conditions, the azetidine ring may undergo ring expansion or cleavage, forming larger heterocycles.
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
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Protease Inhibitors: The spirocyclic framework mimics peptide β-turns, making it a scaffold for inhibitors of HIV-1 protease or thrombin .
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Kinase Modulators: Chlorine’s electron-withdrawing effect enhances binding to ATP pockets in kinases (e.g., EGFR, BRAF) .
Materials Science
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